molecular formula C16H10S B13814292 Phenanthro[3,2-b]thiophene CAS No. 224-10-2

Phenanthro[3,2-b]thiophene

Cat. No.: B13814292
CAS No.: 224-10-2
M. Wt: 234.3 g/mol
InChI Key: BKDNKFGDTSYPHA-UHFFFAOYSA-N
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Description

Phenanthro[3,2-b]thiophene is an organic compound with the molecular formula C₁₆H₁₀S. It is a polycyclic aromatic hydrocarbon that incorporates a thiophene ring fused with a phenanthrene structure.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenanthro[3,2-b]thiophene typically involves the cyclization of appropriate precursors. One common method includes the arylation of acrylic acid with 9-bromophenanthrene, followed by oxidation with thionyl chloride in the presence of triethylbenzylammonium chloride. This leads to the formation of 3-chloro-2-chlorocarbonylthis compound, which undergoes saponification and subsequent dehalogenation and decarboxylation to yield the desired product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable organic synthesis techniques, including the use of high-yielding cyclization reactions and efficient purification processes to ensure the compound’s purity and quality.

Chemical Reactions Analysis

Types of Reactions: Phenanthro[3,2-b]thiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiophene ring to a dihydrothiophene derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenanthrene or thiophene rings.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride (AlCl₃) as a catalyst.

Major Products: The major products formed from these reactions include functionalized derivatives of this compound, such as sulfoxides, sulfones, and various substituted phenanthrothiophenes .

Scientific Research Applications

Phenanthro[3,2-b]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which phenanthro[3,2-b]thiophene exerts its effects is primarily related to its electronic structure. The compound’s conjugated system allows for efficient charge transport, making it suitable for use in electronic devices. Additionally, its ability to undergo various chemical modifications enables the tuning of its electronic properties for specific applications .

Comparison with Similar Compounds

Phenanthro[3,2-b]thiophene can be compared with other similar compounds, such as:

    Phenanthro[2,1-b]thiophene: Another isomer with a different fusion pattern of the thiophene ring.

    Phenanthro[9,10-b]thiophene: A compound with the thiophene ring fused at different positions on the phenanthrene core.

    Benzothiophene: A simpler analog with a single benzene ring fused to a thiophene ring.

Uniqueness: this compound is unique due to its specific fusion pattern, which imparts distinct electronic properties and reactivity compared to its isomers and analogs. This uniqueness makes it particularly valuable in the design of advanced materials for electronic applications .

Properties

CAS No.

224-10-2

Molecular Formula

C16H10S

Molecular Weight

234.3 g/mol

IUPAC Name

naphtho[2,1-f][1]benzothiole

InChI

InChI=1S/C16H10S/c1-2-4-14-11(3-1)5-6-12-9-13-7-8-17-16(13)10-15(12)14/h1-10H

InChI Key

BKDNKFGDTSYPHA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)SC=C4

Origin of Product

United States

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